1-Chloro-2,3-dimethylbutane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

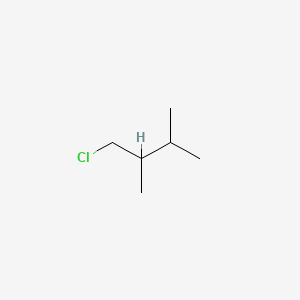

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

600-06-6 |

|---|---|

Molekularformel |

C6H13Cl |

Molekulargewicht |

120.62 g/mol |

IUPAC-Name |

1-chloro-2,3-dimethylbutane |

InChI |

InChI=1S/C6H13Cl/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3 |

InChI-Schlüssel |

UMJSXTUELCDYKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C)CCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2,3-dimethylbutane

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-chloro-2,3-dimethylbutane, a halogenated alkane of interest in various chemical research and development applications. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, experimental methodologies, and safety considerations associated with its synthesis. Two primary synthetic pathways are discussed in detail: the direct hydrochlorination of 2,3-dimethyl-1-butene and a two-step sequence involving hydroboration-oxidation followed by chlorination. The guide emphasizes the causality behind experimental choices, providing a framework for the rational design and execution of these synthetic procedures.

Introduction: The Significance of this compound

This compound, a monochlorinated derivative of 2,3-dimethylbutane, serves as a valuable building block in organic synthesis. Its utility stems from the presence of a primary chloroalkane functionality, which can participate in a variety of nucleophilic substitution and elimination reactions, enabling the introduction of diverse functional groups. A thorough understanding of its synthesis is crucial for researchers requiring this specific regioisomer for their synthetic campaigns. This guide delves into the practical aspects of its preparation, from the synthesis of the requisite starting materials to the purification and characterization of the final product.

Synthesis of the Precursor: 2,3-Dimethyl-1-butene

A common and efficient starting material for the synthesis of this compound is the alkene, 2,3-dimethyl-1-butene. A reliable method for its preparation involves the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol), which proceeds through a pinacol rearrangement to form pinacolone (3,3-dimethyl-2-butanone), followed by a Wittig reaction or other olefination methods. However, a more direct route from pinacol involves dehydration using an acid catalyst, which can yield a mixture of isomeric butenes, including the desired 2,3-dimethyl-1-butene.

Synthesis of 2,3-Dimethyl-1,3-butadiene from Pinacol (Illustrative Precursor Synthesis)

While not directly yielding 2,3-dimethyl-1-butene, the dehydration of pinacol is a foundational reaction in this chemical space. Treatment of pinacol with a strong acid, such as hydrobromic acid, leads to the formation of 2,3-dimethyl-1,3-butadiene.[1] This process highlights the principles of acid-catalyzed dehydration of alcohols.

Experimental Protocol: Dehydration of Pinacol to 2,3-Dimethyl-1,3-butadiene [1]

-

Materials:

-

Pinacol (anhydrous): 354 g (3 moles)

-

48% Hydrobromic acid: 10 mL

-

Hydroquinone: 0.5 g

-

Anhydrous calcium chloride: 15 g

-

-

Procedure:

-

A mixture of pinacol and hydrobromic acid is placed in a round-bottom flask equipped with a fractionating column.

-

The flask is heated gently, and the distillate is collected until the thermometer reaches 95 °C.

-

The upper, non-aqueous layer of the distillate is separated and washed twice with 100-mL portions of water.

-

Hydroquinone is added as a polymerization inhibitor, and the product is dried overnight with anhydrous calcium chloride.

-

The dried liquid is then fractionally distilled to yield 2,3-dimethyl-1,3-butadiene.

-

This protocol illustrates a common precursor synthesis; however, for the direct synthesis of 2,3-dimethyl-1-butene, alternative olefination strategies starting from pinacolone are typically employed.

Synthetic Route 1: Direct Hydrochlorination of 2,3-Dimethyl-1-butene

The most direct approach to this compound is the electrophilic addition of hydrogen chloride (HCl) across the double bond of 2,3-dimethyl-1-butene. This reaction is governed by Markovnikov's rule, which predicts the regioselectivity of the addition.

Mechanistic Insights: Markovnikov's Rule and Carbocation Rearrangements

According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents, and the halide group attaches to the carbon with fewer hydrogen substituents.[2] This is because the reaction proceeds through a carbocation intermediate, and the more stable carbocation is preferentially formed.[3]

However, the hydrochlorination of 2,3-dimethyl-1-butene presents a classic case where a carbocation rearrangement can occur. The initial protonation of the double bond can lead to a secondary carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift can lead to the formation of a more stable tertiary carbocation. This rearrangement results in a mixture of products, including the rearranged product, 2-chloro-2,3-dimethylbutane, often as the major product, and the desired, non-rearranged product, this compound, as a minor product.[4]

Logical Flow of Hydrochlorination and Rearrangement

Caption: Carbocation rearrangement in the hydrochlorination of 2,3-dimethyl-1-butene.

Experimental Considerations for Direct Hydrochlorination

Controlling the reaction conditions is crucial to influence the product distribution. Low temperatures and the use of a non-polar solvent can sometimes favor the kinetic, non-rearranged product. The reaction can be carried out by bubbling anhydrous HCl gas through a solution of the alkene or by using a saturated solution of HCl in a solvent like diethyl ether.[5][6]

General Experimental Protocol: Hydrochlorination of 2,3-Dimethyl-1-butene

-

Materials:

-

2,3-Dimethyl-1-butene

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Anhydrous hydrogen chloride gas

-

-

Procedure:

-

Dissolve 2,3-dimethyl-1-butene in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a magnetic stirrer, cooled in an ice-salt bath.

-

Bubble anhydrous HCl gas through the stirred solution for a specified period.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, stop the flow of HCl gas and allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a cold, dilute sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to separate the isomeric chlorides.

-

Quantitative Data for Hydrochlorination

| Parameter | Value | Reference |

| Reactant Ratio | Alkene:HCl (excess) | [5] |

| Solvent | Diethyl ether | [5] |

| Temperature | 0 °C to room temperature | [5] |

| Reaction Time | Varies (monitor by GC/TLC) | N/A |

| Expected Products | This compound (minor), 2-Chloro-2,3-dimethylbutane (major) | [4] |

Synthetic Route 2: Hydroboration-Oxidation Followed by Chlorination

To circumvent the issue of carbocation rearrangement and achieve a regioselective synthesis of this compound, a two-step approach is highly effective. This involves the anti-Markovnikov hydration of 2,3-dimethyl-1-butene via hydroboration-oxidation to yield 2,3-dimethyl-1-butanol, followed by the conversion of the primary alcohol to the corresponding alkyl chloride.

Step 1: Hydroboration-Oxidation of 2,3-Dimethyl-1-butene

Hydroboration-oxidation is a powerful method for the anti-Markovnikov addition of water across a double bond. The boron atom of borane (BH₃) adds to the less substituted carbon of the alkene, and the hydrogen adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the primary alcohol.

Experimental Workflow for Hydroboration-Oxidation

Caption: Two-step hydroboration-oxidation of 2,3-dimethyl-1-butene.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1-butanol

-

Materials:

-

2,3-Dimethyl-1-butene

-

Borane-tetrahydrofuran complex (BH₃-THF) solution (e.g., 1 M in THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place the 2,3-dimethyl-1-butene and dissolve it in anhydrous THF.

-

Cool the solution in an ice bath and add the BH₃-THF solution dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete formation of the trialkylborane.

-

Cool the reaction mixture again in an ice bath and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not rise excessively.

-

After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature until the oxidation is complete.

-

Perform an aqueous workup by separating the layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2,3-dimethyl-1-butanol by distillation.

-

Step 2: Conversion of 2,3-Dimethyl-1-butanol to this compound

The primary alcohol, 2,3-dimethyl-1-butanol, can be converted to this compound using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism, and when carried out in the absence of a base like pyridine, it often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. For a primary alcohol, the stereochemistry is not a concern at the reaction center.

Experimental Protocol: Synthesis of this compound from 2,3-Dimethyl-1-butanol

-

Materials:

-

2,3-Dimethyl-1-butanol

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place the 2,3-dimethyl-1-butanol.

-

Cool the flask in an ice bath and add thionyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for a specified period.

-

Monitor the reaction progress by GC or TLC.

-

Once the reaction is complete, carefully remove the excess thionyl chloride by distillation.

-

Purify the crude this compound by fractional distillation.

-

Quantitative Data for the Two-Step Synthesis

| Parameter | Step 1: Hydroboration-Oxidation | Step 2: Chlorination | Reference |

| Reactant Ratio | Alkene:BH₃ (3:1), excess H₂O₂, NaOH | Alcohol:SOCl₂ (1:1.1-1.5) | N/A |

| Solvent | Tetrahydrofuran (THF) | Neat or with a non-polar solvent | N/A |

| Temperature | 0 °C to room temperature | 0 °C to reflux | N/A |

| Reaction Time | Several hours | 1-3 hours | N/A |

| Expected Yield | High | High | N/A |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon bearing the chlorine atom (CH₂Cl) will appear as a downfield multiplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom. The carbon atom bonded to the chlorine will be shifted downfield compared to the other sp³ hybridized carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. A key absorption will be the C-Cl stretching vibration, which typically appears in the fingerprint region (around 600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns will be consistent with the structure of the molecule.

Spectroscopic Data for this compound and its Isomer

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| This compound | Complex multiplet for CH₂Cl | C-Cl shifted downfield | C-Cl stretch (~650-750) | M⁺ at 120, M+2 at 122 |

| 2-Chloro-2,3-dimethylbutane | Singlet for CH₃ adjacent to C-Cl | Quaternary C-Cl downfield | C-Cl stretch (~600-700) | M⁺ at 120, M+2 at 122 |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and the spectrometer used. The data presented here are general expectations.

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative to adhere to strict safety protocols.

-

2,3-Dimethyl-1-butene: This is a highly flammable liquid and vapor.[7] It may be fatal if swallowed and enters the airways.[8] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9]

-

Hydrogen Chloride (HCl): Anhydrous HCl is a corrosive gas that can cause severe respiratory tract irritation. Concentrated hydrochloric acid is also highly corrosive. All manipulations should be performed in a fume hood.

-

Borane-Tetrahydrofuran Complex (BH₃-THF): This reagent is flammable and reacts violently with water to release flammable hydrogen gas. It should be handled under an inert atmosphere.

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Pinacolone: This is a flammable liquid and vapor and may cause eye, skin, and respiratory tract irritation.[1] It should be handled in a well-ventilated area away from ignition sources.[2][3]

General Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Have appropriate spill containment and cleanup materials readily available.

-

Be aware of the specific hazards of each chemical and consult the Safety Data Sheet (SDS) before use.

Conclusion

The synthesis of this compound can be achieved through two primary routes, each with its own advantages and disadvantages. The direct hydrochlorination of 2,3-dimethyl-1-butene is a more atom-economical approach but is complicated by the potential for carbocation rearrangement, which often leads to the formation of the isomeric 2-chloro-2,3-dimethylbutane as the major product. For the selective synthesis of the primary chloride, the two-step hydroboration-oxidation followed by chlorination with thionyl chloride is the preferred method, as it avoids carbocation intermediates and provides high regioselectivity. The choice of synthetic route will depend on the desired purity of the final product and the experimental resources available. A thorough understanding of the underlying reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe synthesis of this compound.

References

- Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule.

- Allen, C. F. H., & Bell, A. (1942). 2,3-DIMETHYL-1,3-BUTADIENE. Organic Syntheses, 22, 39. doi: 10.15227/orgsyn.022.0039.

- Chemistry Steps. (n.d.). Markovnikov's Rule.

- Haz-Map. (n.d.). 2,3-Dimethyl-1-butene.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pinacolone.

- NIST. (n.d.). Butane, 2-chloro-2,3-dimethyl-. In NIST Chemistry WebBook.

- PubChem. (n.d.). This compound.

- Organic Syntheses. (n.d.). Pinacolone.

- Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. Beilstein Journal of Organic Chemistry, 20, 787–806. doi: 10.3762/bjoc.20.73.

- Reddit. (2025). Alkyl shift in HCl addition to 3,3-dimethyl-1-butene?

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. butte-keenan.newlook.safecollegessds.com [butte-keenan.newlook.safecollegessds.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. reddit.com [reddit.com]

- 5. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]

- 6. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

physical and chemical properties of 1-Chloro-2,3-dimethylbutane

An In-depth Technical Guide to 1-Chloro-2,3-dimethylbutane

Abstract: This technical guide provides a comprehensive scientific examination of this compound, a halogenated alkane with significant applications in mechanistic studies and as a synthetic intermediate. This document delineates its fundamental physicochemical properties, spectroscopic signatures, and core reactivity patterns. Emphasis is placed on elucidating the causal mechanisms behind its synthetic routes, particularly contrasting non-selective free-radical pathways with regioselective chemical transformations. Detailed, field-validated protocols for its synthesis and characterization are provided to ensure reproducibility and safety. This guide is intended for researchers and professionals in organic chemistry and drug development who require a deep, practical understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a primary alkyl halide. Its branched structure, specifically the steric hindrance provided by the adjacent isopropyl group, significantly influences its reactivity, particularly in substitution and elimination reactions.

Chemical Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl | [1][2][3][4] |

| Molecular Weight | 120.62 g/mol | [1][2][3][4][5] |

| Canonical SMILES | CC(C)C(C)CCl | [3][6] |

| IUPAC Name | This compound | [3] |

| CAS Number | 600-06-6 | [1][2][3][4] |

| InChI Key | UMJSXTUELCDYKZ-UHFFFAOYSA-N | [3][4] |

Physical Properties

The physical properties of this compound are critical for its handling, purification, and use as a solvent or reagent.

| Property | Value | Source(s) |

| Boiling Point | 117.7 - 124 °C | [1][2][6] |

| Density | 0.863 - 0.887 g/cm³ | [1][2][6] |

| Refractive Index | 1.409 - 1.420 | [1][2] |

| Flash Point | 20.8 °C | [1][2] |

| Vapor Pressure | 20.6 mmHg at 25°C | [1][2] |

| Melting Point | -35.1 °C (estimate) | [1] |

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound provides a classic case study in chemical selectivity. The chosen method directly impacts product purity and the complexity of downstream purification.

Pathway A: Free-Radical Chlorination of 2,3-Dimethylbutane

The reaction of 2,3-dimethylbutane with chlorine in the presence of UV light is a standard method for free-radical halogenation.[7] However, this pathway is inherently non-selective. The substrate contains two types of hydrogen atoms: twelve primary (1°) hydrogens and two tertiary (3°) hydrogens. Radical abstraction can occur at either position, leading to a mixture of two isomeric products: the desired this compound and the isomeric 2-chloro-2,3-dimethylbutane.[7][8][9]

Experimental studies have shown the product distribution to be approximately 51.7% this compound and 48.3% 2-chloro-2,3-dimethylbutane.[9] This near-equal distribution, despite the 6:1 ratio of primary to tertiary hydrogens, underscores the higher reactivity of the tertiary C-H bond towards radical cleavage. The resulting mixture necessitates challenging purification by fractional distillation.[8]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 600-06-6 [chemnet.com]

- 3. This compound | C6H13Cl | CID 521910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butane, 1-chloro-2,3-dimethyl [webbook.nist.gov]

- 5. (2R)-1-chloro-2,3-dimethylbutane | C6H13Cl | CID 101658537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. brainly.com [brainly.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solved a. The chlorination reaction of 2,3 -dimethylbutane | Chegg.com [chegg.com]

An In-depth Technical Guide to 1-Chloro-2,3-dimethylbutane

Introduction: Understanding a Sterically Hindered Primary Halide

1-Chloro-2,3-dimethylbutane is a halogenated alkane that serves as a pivotal model compound for investigating the interplay of steric hindrance and reaction mechanisms in organic synthesis. As a primary alkyl chloride, one might anticipate facile nucleophilic substitution reactions. However, the presence of bulky isopropyl and methyl groups adjacent to the reactive center profoundly influences its chemical behavior, creating a unique reactivity profile. This guide provides an in-depth exploration of its synthesis, spectroscopic characterization, chemical reactivity, and analytical procedures, offering field-proven insights for researchers and drug development professionals who frequently encounter sterically encumbered intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule begins with its fundamental properties and spectroscopic signature. This data is essential for its unambiguous identification and for monitoring its presence and purity in reaction mixtures.

Core Properties

The physical properties of this compound are summarized below. These values are critical for experimental design, particularly for purification via distillation and for predicting its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 600-06-6 | [1][2] |

| Molecular Weight | 120.62 g/mol | [1] |

| Density | 0.863 g/cm³ | [2] |

| Boiling Point | 117.7 °C at 760 mmHg | [2] |

| Flash Point | 20.8 °C | [2] |

| Refractive Index | 1.4200 | [2] |

| LogP | 2.51730 | [2] |

Spectroscopic Characterization: An Analytical Fingerprint

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of reported values for closely related isomers and well-established predictive principles of spectroscopic analysis.[3][4][5][6] This information is crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is characterized by complex splitting patterns due to the chirality at C2 and the diastereotopic nature of adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Assignment |

| ~3.55 | dd | 1H | H-1a | The diastereotopic proton on the chloromethyl group, deshielded by the adjacent chlorine atom. |

| ~3.45 | dd | 1H | H-1b | The second diastereotopic proton on the chloromethyl group. |

| ~1.90 | m | 1H | H-2 | Methine proton, coupled to protons on C1, C3, and its methyl group. |

| ~1.75 | m | 1H | H-3 | Methine proton of the isopropyl group, coupled to protons on C2 and its two methyl groups. |

| ~0.95 | d | 3H | C2-CH₃ | Doublet due to coupling with the H-2 methine proton. |

| ~0.90 | d | 3H | C3-CH₃ | One of the diastereotopic methyl groups of the isopropyl moiety, coupled to H-3. |

| ~0.88 | d | 3H | C3-CH₃ | The second diastereotopic methyl group of the isopropyl moiety, coupled to H-3. |

-

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃): The carbon spectrum provides a direct count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Assignment |

| ~49-52 | C-1 | The chloromethyl carbon, significantly deshielded by the electronegative chlorine atom.[7] |

| ~40-43 | C-2 | The methine carbon attached to the chloromethyl group. |

| ~33-36 | C-3 | The methine carbon of the isopropyl group. |

| ~19-22 | C3-CH₃ | One of the isopropyl methyl carbons. |

| ~18-21 | C3-CH₃ | The second isopropyl methyl carbon. |

| ~15-18 | C2-CH₃ | The methyl carbon attached to C2. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For an alkyl halide, the spectrum is dominated by C-H and C-Cl vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 2960-2870 | C-H stretch | Strong absorptions indicative of sp³ C-H bonds in methyl and methine groups.[4] |

| 1470-1450 | C-H bend | Characteristic bending (scissoring) vibrations for CH₂ and CH₃ groups.[4] |

| 1385-1365 | C-H bend | Bending vibrations often associated with gem-dimethyl groups (isopropyl).[4] |

| 800-600 | C-Cl stretch | A strong to medium absorption in the fingerprint region, confirming the presence of a chloroalkane.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

| m/z Value | Proposed Fragment | Significance |

| 120/122 | [C₆H₁₃Cl]⁺ | The molecular ion peak (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. Its intensity is expected to be low due to facile fragmentation. |

| 85 | [C₆H₁₂]⁺ | Loss of HCl from the molecular ion. |

| 71 | [C₅H₁₁]⁺ | Loss of the chloromethyl radical (•CH₂Cl). |

| 57 | [C₄H₉]⁺ | A common fragment for butyl cations, likely from cleavage at the C2-C3 bond. |

| 43 | [C₃H₇]⁺ | The isopropyl cation, often the base peak in branched alkanes, resulting from alpha-cleavage.[8] |

Synthesis of this compound

The synthesis of this compound presents a classic challenge in regioselectivity. Two primary routes are discussed, each with distinct advantages and drawbacks.

Method 1: Free-Radical Chlorination of 2,3-Dimethylbutane

This method is the most direct but suffers from a lack of selectivity, yielding a mixture of products. It is, however, an excellent case study in the relative reactivity of primary versus tertiary hydrogens.

Reaction Mechanism: The reaction proceeds via a free-radical chain mechanism initiated by UV light or heat. A chlorine radical abstracts a hydrogen atom from the alkane to form an alkyl radical, which then reacts with Cl₂ to form the product and a new chlorine radical.

Sources

- 1. This compound | C6H13Cl | CID 521910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 13C NMR spectrum [chemicalbook.com]

- 4. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Solved Search FTIR Common Name: 2-Chloro-2,3-dimethylbutane | Chegg.com [chegg.com]

- 6. m.youtube.com [m.youtube.com]

- 7. compoundchem.com [compoundchem.com]

- 8. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Chloro-2,3-dimethylbutane

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of 1-chloro-2,3-dimethylbutane (CAS No: 600-06-6). Aimed at researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the nuanced stereochemical aspects of the molecule, its conformational landscape, and detailed spectroscopic signatures. We present field-proven insights into its synthetic routes, including free-radical chlorination and a stereospecific hydroboration-oxidation-chlorination pathway. Furthermore, this guide outlines established protocols for its characterization and discusses its utility as a chiral building block in the synthesis of complex organic molecules. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: Unveiling a Versatile Chiral Halide

This compound is a halogenated alkane that, despite its relatively simple structure, presents a fascinating case study in stereochemistry and reactivity. Its utility in organic synthesis stems from its nature as a chiral primary alkyl halide, making it a valuable precursor for the enantioselective synthesis of more complex molecules, a cornerstone of modern pharmaceutical development.[1] This guide aims to provide a holistic understanding of this molecule, from its fundamental physicochemical properties to its practical applications in the laboratory.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is this compound.[2] It is a chiral molecule, existing as a racemic mixture of (2R)-1-chloro-2,3-dimethylbutane and (2S)-1-chloro-2,3-dimethylbutane, or as individual enantiomers.[3][4]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃Cl | [2] |

| Molecular Weight | 120.62 g/mol | [2] |

| CAS Number | 600-06-6 (for the racemate) | [2] |

| Boiling Point | 117.7 °C at 760 mmHg | [5] |

| Density | 0.863 g/cm³ | [5] |

| Refractive Index | 1.409 - 1.420 | [5][6] |

Conformational Analysis

The conformational landscape of this compound is dictated by rotation around the C2-C3 bond, which is analogous to that of its parent alkane, 2,3-dimethylbutane. The staggered conformations are significantly more stable than the eclipsed conformations due to lower torsional strain.[7] For 2,3-dimethylbutane, the anti-conformation, where the two methyl groups on C2 and C3 are 180° apart, and the gauche conformation, where they are 60° apart, are the two key staggered conformers. Computational studies on 2,3-dimethylbutane have shown that the energy difference between the anti and gauche conformers is very small, with some calculations suggesting the gauche conformer may even be slightly more stable due to a balance of steric and attractive van der Waals interactions.[8][9]

The introduction of a chloromethyl group at the C2 position in this compound adds another layer of complexity to the conformational analysis. The relative energies of the conformers will be influenced by the steric bulk of the chloromethyl group and potential dipole-dipole interactions.

Caption: Newman projections of the anti and gauche staggered conformations of this compound looking down the C2-C3 bond.

Spectroscopic Characterization

A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset of high-resolution spectra is challenging to locate, we can predict the key features based on established principles and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, coupled protons in similar electronic environments. The chemical shifts and splitting patterns are highly dependent on the specific stereoisomer and the conformation in solution.

Predicted ¹H NMR Spectral Data:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂Cl | 3.4 - 3.6 | Doublet of doublets (dd) |

| -CH(CH₃)- | 1.8 - 2.1 | Multiplet (m) |

| -CH(CH₃)₂ | 1.6 - 1.9 | Multiplet (m) |

| -CH₃ (next to CH) | 0.9 - 1.1 | Doublet (d) |

| -CH₃ (isopropyl) | 0.8 - 1.0 | Doublet (d) |

Note: These are estimated values. Actual spectra may vary.[10][11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to the chirality, all six carbon atoms are expected to be chemically non-equivalent and should therefore give rise to six distinct signals.

Predicted ¹³C NMR Spectral Data:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 45 - 50 |

| -CH(CH₃)- | 35 - 40 |

| -CH(CH₃)₂ | 30 - 35 |

| -CH₃ (next to CH) | 15 - 20 |

| -CH₃ (isopropyl) | 18 - 22 |

Note: These are estimated values based on typical ranges for similar structures.[12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| 2850 - 3000 | C-H stretching (alkane) |

| 1450 - 1470 | C-H bending (CH₂ and CH₃) |

| 1370 - 1385 | C-H bending (gem-dimethyl) |

| 650 - 850 | C-Cl stretching |

Note: The C-Cl stretch is often in the fingerprint region and can be difficult to assign definitively.[15][16]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pattern:

-

Molecular Ion ([M]⁺): m/z 120 and 122 (in a 3:1 ratio).

-

Loss of HCl: A peak at m/z 84, corresponding to the butene radical cation.

-

Loss of a propyl radical: A prominent peak at m/z 77 and 79.

-

Base Peak: Likely at m/z 43, corresponding to the stable isopropyl cation.[17][18]

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and disadvantages regarding selectivity and experimental setup.

Free-Radical Chlorination of 2,3-Dimethylbutane

This method involves the reaction of 2,3-dimethylbutane with chlorine gas in the presence of UV light. The reaction proceeds via a free-radical chain mechanism.

Caption: Free-radical chlorination of 2,3-dimethylbutane yields a mixture of products.

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet tube. The apparatus should be protected from ambient light.

-

Reagents: Charge the flask with 2,3-dimethylbutane and a suitable inert solvent (e.g., carbon tetrachloride, though safer alternatives are now preferred).

-

Initiation: While stirring, irradiate the mixture with a UV lamp.

-

Reaction: Slowly bubble chlorine gas through the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the ratio of products.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Quench the reaction by washing with a solution of sodium thiosulfate to remove excess chlorine, followed by a wash with sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and separate the isomeric products by fractional distillation.[19][20][21][22]

Causality Behind Experimental Choices: The use of UV light is essential to initiate the reaction by homolytically cleaving the Cl-Cl bond to generate chlorine radicals. The reaction is typically performed in a non-polar solvent to dissolve the alkane. The product distribution is governed by the relative reactivity of the primary and tertiary C-H bonds and their statistical abundance. The work-up procedure is designed to neutralize any acidic byproducts and remove unreacted chlorine.

Hydroboration-Oxidation-Chlorination of 2,3-Dimethyl-1-butene

This multi-step synthesis provides a more regioselective route to this compound, avoiding the formation of the tertiary chloride isomer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6H13Cl | CID 521910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-1-chloro-2,3-dimethylbutane | C6H13Cl | CID 101658537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-chloro-2(RS)-3-dimethylbutane [webbook.nist.gov]

- 5. Solved Construct a molecule of 1-Chloro,2-methylbutane. Look | Chegg.com [chegg.com]

- 6. EP0010855A1 - Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chegg.com [chegg.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Solved Search FTIR Common Name: 2-Chloro-2,3-dimethylbutane | Chegg.com [chegg.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Solved a. The chlorination reaction of 2,3 -dimethylbutane | Chegg.com [chegg.com]

- 22. Solved 1. The free radical chlorination reaction of | Chegg.com [chegg.com]

Spectroscopic Data for 1-Chloro-2,3-dimethylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3-dimethylbutane is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1] As with many chlorinated hydrocarbons, its isomers and related compounds find utility in various chemical syntheses, including the production of pharmaceuticals and agrochemicals. A thorough understanding of its molecular structure is paramount for its effective application and for quality control in its production. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for the unambiguous identification and structural elucidation of this compound.

This guide provides a detailed analysis of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra in major databases like the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS), this document leverages predictive models and a deep understanding of spectroscopic principles to offer a comprehensive theoretical framework for its characterization. The insights provided herein are grounded in the established behavior of similar molecules and serve as a robust reference for researchers working with this and related compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Sources

An In-depth Technical Guide to the Safe Handling of 1-Chloro-2,3-dimethylbutane

Introduction

1-Chloro-2,3-dimethylbutane (CAS No: 600-06-6) is a halogenated alkane with significant potential as a building block in various organic synthesis endeavors, particularly in the development of novel pharmaceutical compounds and specialty chemicals.[1][2][3][4][5][6] Its branched alkyl structure and reactive chloro group make it a versatile intermediate. However, its utility in a research and development setting is intrinsically linked to a thorough understanding and rigorous application of safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound, underpinned by an explanation of the chemical principles governing its reactivity and potential for harm. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to work with this compound in a manner that is both safe and scientifically sound.

Hazard Identification and GHS Classification

A foundational aspect of safe chemical handling is a clear understanding of the potential hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Skin Irritation (Category 2) , Hazard Statement: H315 - Causes skin irritation.[7]

-

Serious Eye Irritation (Category 2A) , Hazard Statement: H319 - Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System , Hazard Statement: H335 - May cause respiratory irritation.[7]

It is also important to note that while not formally classified as a flammable liquid in all available safety data sheets, its structural similarity to other chlorinated alkanes and a reported flash point of 20.8°C suggest that it should be handled as a flammable liquid .[3]

The Chemical Basis of Irritancy

The irritant nature of this compound stems from its reactivity as an alkylating agent. The carbon-chlorine bond is polarized, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes, present in the skin, eyes, and respiratory tract.[8][9] This covalent modification can disrupt cellular function and trigger an inflammatory response, leading to the observed irritation. The branched structure of the alkyl group can also influence the rate and mechanism of these reactions.[10][11][12]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | [2][3][4][5][6] |

| Molecular Weight | 120.62 g/mol | [3][4][5][6] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 117.7 °C at 760 mmHg | [3] |

| Flash Point | 20.8 °C | [3] |

| Density | 0.863 g/cm³ | [3] |

| Vapor Pressure | 20.6 mmHg at 25 °C | [3] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to mitigating the risks associated with this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.

-

Ignition Sources: All potential ignition sources, including open flames, hot plates, and non-explosion-proof electrical equipment, must be eliminated from the work area.[13]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[13]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in preventing exposure. The following diagram illustrates a decision-making process for PPE selection when handling this compound.

Caption: Decision tree for selecting appropriate PPE.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Store away from incompatible materials, particularly strong oxidizing agents.[14]

-

Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures

A proactive approach to emergency preparedness is essential.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. | [7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |

Spill Response

A systematic approach to spill cleanup is crucial to prevent further exposure and environmental contamination.

Sources

- 1. [S,(+)]-1-Chloro-2,3-dimethylbutane | 54665-36-0 [amp.chemicalbook.com]

- 2. This compound | C6H13Cl | CID 521910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. (2R)-1-chloro-2,3-dimethylbutane | C6H13Cl | CID 101658537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-chloro-2(RS)-3-dimethylbutane [webbook.nist.gov]

- 6. (2S)-1-chloro-2,3-dimethylbutane | C6H13Cl | CID 12885793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 9. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 10. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alkyl halide reactions | PPTX [slideshare.net]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 1-Chloro-2,3-dimethylbutane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-chloro-2,3-dimethylbutane (CAS No. 600-06-6).[1][2][3][4] We delve into the core physicochemical principles governing its solubility, grounded in its molecular structure. This document synthesizes theoretical knowledge with practical, field-proven methodologies for experimental solubility determination. It is designed to equip researchers, particularly those in drug development and organic synthesis, with the foundational understanding and practical tools necessary to effectively utilize this compound. The guide includes a detailed, step-by-step protocol for the widely accepted shake-flask method, predictive solubility profiles across various solvent classes, and essential safety protocols.

Introduction: Understanding the Subject Compound

This compound is a halogenated alkane with the molecular formula C₆H₁₃Cl.[1][2][3] Its structure features a six-carbon branched chain, which classifies it as a haloalkane.

-

Molecular Structure: CC(C)C(C)CCl[3]

The solubility of a compound is a critical physical property that dictates its utility in a vast range of applications, from reaction media in organic synthesis to formulation development in the pharmaceutical industry. Understanding the solubility of this compound is paramount for designing robust experimental protocols, ensuring reaction homogeneity, and developing effective purification strategies.

Theoretical Principles of Solubility

The solubility of this compound is primarily dictated by the interplay of intermolecular forces between the solute and the solvent. The guiding principle is the adage, "like dissolves like," which refers to the polarity of the molecules involved.[6][7]

2.1. Molecular Structure Analysis

This compound is a molecule of dual character:

-

Nonpolar Component: The bulky, branched 2,3-dimethylbutyl group is rich in C-H bonds, making this part of the molecule distinctly nonpolar and hydrophobic. The predominant intermolecular forces associated with this alkyl chain are weak van der Waals forces, specifically London dispersion forces.[8][9][10]

-

Polar Component: The carbon-chlorine (C-Cl) bond introduces polarity due to the higher electronegativity of chlorine compared to carbon.[9][11] This creates a permanent dipole moment in the molecule, allowing for dipole-dipole interactions.

However, the large, nonpolar alkyl portion of the molecule dominates its overall character. While the C-Cl bond imparts some polarity, the molecule as a whole is considered to be weakly polar.[8][10]

2.2. Solvent Interactions

-

In Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): this compound is expected to be highly soluble. The energy required to break the London dispersion forces between solvent molecules and solute molecules is comparable to the energy released when new solute-solvent dispersion forces are formed.[9][11]

-

In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane): Good solubility is anticipated. The dipole-dipole interactions between the solvent and the C-Cl bond of the solute, combined with dispersion forces, facilitate dissolution.

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be very low, particularly in water.[9][12] Polar protic solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these strong hydrogen bonds is not sufficiently compensated by the formation of weaker dipole-dipole and dispersion forces between the solvent and this compound.[11][12] The large hydrophobic alkyl group further hinders its ability to dissolve in water.[10][12]

Predictive Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Miscible / Highly Soluble | London Dispersion Forces |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble | Dipole-Dipole Interactions, London Dispersion Forces |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | Dipole-Dipole Interactions, London Dispersion Forces |

| Aqueous | Water | Insoluble / Very Low Solubility | Minimal Dipole-Dipole Interactions |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound.[13][14]

4.1. Rationale and Causality

The core principle of this method is to create a saturated solution where the solid solute is in equilibrium with the dissolved solute. This equilibrium state ensures that the measured concentration represents the maximum amount of solute that can dissolve in the solvent under the specified conditions (temperature, pressure). Agitation is crucial to maximize the surface area of the solute and facilitate the rapid attainment of equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.

4.2. Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.3. Detailed Step-by-Step Methodology

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated positive displacement pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a precisely known volume of the test solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[15][16]

-

Phase Separation: After the equilibration period, turn off the shaker and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This critical step allows the undissolved solid to settle, preventing contamination of the sample.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the liquid portion) using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any microscopic, undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Safety and Handling

This compound is a flammable liquid and vapor.[17][18] Appropriate safety precautions are mandatory.

-

Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[17][18][19]

-

Fire Safety: Use non-sparking tools and take precautionary measures against static discharge.[17][18][19] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

The solubility of this compound is governed by its predominantly nonpolar character, stemming from its branched alkyl structure, with a minor contribution from its polar C-Cl bond. It exhibits high solubility in nonpolar and polar aprotic solvents and very limited solubility in polar protic solvents like water. For precise quantitative analysis, the shake-flask method provides a reliable and robust experimental framework. A thorough understanding of these solubility principles, combined with stringent safety practices, is essential for the effective and safe application of this compound in research and development.

References

- LookChem. (n.d.). This compound | 600-06-6.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemsrc. (n.d.). This compound | CAS#:600-06-6.

- Reddit. (2024, March 16). alkyl halides solubility. r/OrganicChemistry.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PubChem. (n.d.). (2R)-1-chloro-2,3-dimethylbutane.

- PubChem. (n.d.). This compound.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- askIITians. (2012, July 13). Though alkyl halides are polar, they still dissolve in non polar solvents.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- NIST. (n.d.). Butane, 1-chloro-2,3-dimethyl.

- NIST. (n.d.). 1-chloro-2(RS)-3-dimethylbutane.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 600-06-6 [chemnet.com]

- 3. This compound | C6H13Cl | CID 521910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butane, 1-chloro-2,3-dimethyl [webbook.nist.gov]

- 5. (2R)-1-chloro-2,3-dimethylbutane | C6H13Cl | CID 101658537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Though alkyl halides are polar, they still dissolve in non polar solv - askIITians [askiitians.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. m.youtube.com [m.youtube.com]

- 16. enamine.net [enamine.net]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stereoisomers of 1-Chloro-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism is a cornerstone of modern organic chemistry and pharmacology. The spatial arrangement of atoms within a molecule can dictate its biological activity, making the identification and separation of stereoisomers a critical task in drug development. This guide provides an in-depth technical analysis of 1-chloro-2,3-dimethylbutane, a simple haloalkane that serves as an excellent model for understanding fundamental stereochemical principles. We will systematically identify its stereogenic centers, assign absolute configurations using the Cahn-Ingold-Prelog (CIP) rules, elucidate the relationship between the resulting isomers, and detail the experimental protocols for their resolution and characterization.

The Theoretical Foundation of Stereoisomerism

Stereoisomers are compounds that possess the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1] This phenomenon arises from the presence of one or more stereogenic units, the most common of which is a chirality center.

-

Chirality Center: The International Union of Pure and Applied Chemistry (IUPAC) defines a chirality center as "an atom holding a set of ligands in a spatial arrangement which is not superposable on its mirror image."[2][3] For carbon, this typically means a tetrahedral atom bonded to four different substituents.[4]

-

Enantiomers: A molecule with a single chirality center is chiral and can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other.[5][6] They exhibit identical physical properties (e.g., boiling point, density, refractive index) in an achiral environment, but differ in their interaction with plane-polarized light.[7]

-

Diastereomers: Stereoisomers that are not mirror images of each other are known as diastereomers.[8][9] This class of isomer arises when a molecule has two or more chirality centers.[10] Unlike enantiomers, diastereomers have distinct physical and chemical properties.

Structural Analysis of this compound

To determine the potential stereoisomers, a systematic analysis of the molecular structure is required to identify all chirality centers.[11][12]

Molecular Structure:

Identification of Chirality Centers:

-

Carbon-1 (C1): Bonded to one chlorine atom, two hydrogen atoms, and the C2 carbon. As it is bonded to two identical hydrogen atoms, C1 is achiral .

-

Carbon-2 (C2): Bonded to four distinct groups:

-

A hydrogen atom (-H)

-

A methyl group (-CH3)

-

A chloromethyl group (-CH2Cl)

-

An isopropyl group (-CH(CH3)2) Since all four substituents are different, C2 is a chirality center .

-

-

Carbon-3 (C3): Bonded to a hydrogen atom, two identical methyl groups (-CH3), and the rest of the molecule. Due to the two identical methyl groups, C3 is achiral .

-

Carbon-4 and Methyl Carbons: These carbons are all bonded to multiple identical hydrogen atoms and are therefore achiral .

Conclusion of Structural Analysis: this compound possesses a single chirality center at the C2 position. According to the 2^n rule, where 'n' is the number of chirality centers, the molecule can exist as a maximum of 2^1 = 2 stereoisomers.[10] These two isomers are a pair of enantiomers.

Stereochemical Assignment and Visualization

The absolute configuration of a chirality center is unequivocally assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[13][14]

The Cahn-Ingold-Prelog (CIP) Priority System

The CIP system ranks the four substituents attached to a chirality center based on a set of sequence rules, primarily driven by atomic number.[15][16]

CIP Rules Summary:

-

Atomic Number: Higher atomic number of the atom directly bonded to the chiral center receives higher priority.[17]

-

First Point of Difference: If a tie exists, proceed along the substituent chains until the first point of difference is found. The group with the higher atomic number at this point receives priority.[13]

-

Multiple Bonds: Double and triple bonds are treated as if the atom were bonded to an equivalent number of single-bonded atoms.[15]

Assigning the Configuration of this compound

Let's apply the CIP rules to the C2 chirality center:

| Substituent Group | Analysis at First Point of Difference | Priority |

| -CH(CH3)2 (isopropyl) | C bonded to (C, C, H) | 1 |

| -CH2Cl (chloromethyl) | C bonded to (Cl, H, H) | 2 |

| -CH3 (methyl) | C bonded to (H, H, H) | 3 |

| -H (hydrogen) | H | 4 |

Assignment Logic:

-

Comparing the atoms directly attached to C2: C, C, C, and H. Hydrogen is the lowest priority (4).

-

To break the tie between the three carbon-based groups, we examine the atoms they are bonded to, in order of decreasing atomic number.

-

Isopropyl C3 is bonded to two other carbons and a hydrogen (C, C, H).

-

Chloromethyl C1 is bonded to one chlorine and two hydrogens (Cl, H, H).

-

Methyl C is bonded to three hydrogens (H, H, H).

-

-

Comparing the highest atomic number atom in each list: Chlorine (Z=17) in the chloromethyl group is higher than Carbon (Z=6) in the isopropyl group. Therefore, the -CH2Cl group is Priority 1 .

-

Comparing the remaining isopropyl and methyl groups, the isopropyl group's carbon (bonded to C, C, H) takes precedence over the methyl group's carbon (bonded to H, H, H). Thus, the -CH(CH3)2 group is Priority 2 , and the -CH3 group is Priority 3 .

Correction: A common mistake is to prioritize based on the entire group mass. The CIP rules strictly follow atomic number at the first point of difference. Let's re-evaluate:

-

Atoms directly attached to C2 are C, C, C, H. H is priority 4 .

-

We compare the three C-groups:

-

-CH2Cl: The C is attached to (Cl, H, H).

-

-CH(CH3)2: The C is attached to (C, C, H).

-

-CH3: The C is attached to (H, H, H).

-

-

At this first point of difference, the highest atomic number is Cl (in -CH2Cl). Therefore, -CH2Cl is priority 1 .

-

Next, comparing -CH(CH3)2 (C, C, H) and -CH3 (H, H, H), the isopropyl group wins. Therefore, -CH(CH3)2 is priority 2 .

-

The methyl group is priority 3 .

Final Priority Assignment:

-

-CH2Cl

-

-CH(CH3)2

-

-CH3

-

-H

Visualization of Enantiomers

With priorities assigned, we can draw the enantiomers. By orienting the molecule with the lowest priority group (-H) pointing away, the configuration is determined by the path from priority 1 → 2 → 3.[16]

-

Clockwise: (R) configuration, from the Latin rectus (right).

-

Counter-clockwise: (S) configuration, from the Latin sinister (left).[15]

The two enantiomers are therefore (2R)-1-chloro-2,3-dimethylbutane and (2S)-1-chloro-2,3-dimethylbutane .[18]

Caption: Enantiomers of this compound.

Experimental Resolution and Characterization

The separation of enantiomers (chiral resolution) and their subsequent characterization are essential experimental workflows.

Protocol 1: Enantiomeric Separation by Chiral Gas Chromatography (GC)

Chiral GC is a highly effective technique for separating volatile enantiomers.[19] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[20][21]

Workflow for Chiral GC Separation:

Caption: Experimental workflow for chiral gas chromatography.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the racemic this compound mixture in a volatile, achiral solvent (e.g., hexane or dichloromethane).

-

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Capillary Column: Select a suitable CSP. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrins, are often effective for separating haloalkane enantiomers.[4]

-

-

GC Conditions (Example):

-

Injector Temperature: 200 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Detector Temperature: 250 °C.

-

-

Data Analysis: The output chromatogram will show two separate peaks corresponding to the (R) and (S) enantiomers. The area under each peak can be used to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of the mixture.

Protocol 2: Characterization by Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[22] This property, known as optical activity, is a defining characteristic of enantiomers. One enantiomer will rotate light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory).[7]

Step-by-Step Methodology:

-

Instrument Setup: Turn on the polarimeter's light source (typically a sodium lamp, 589 nm) and allow it to warm up for at least 10 minutes.[23]

-

Blank Measurement: Fill a clean polarimeter cell (of known path length, e.g., 1.0 dm) with the pure solvent that will be used for the sample. Place the cell in the instrument and zero the reading. This corrects for any background rotation from the solvent or cell.[23]

-

Sample Preparation: Accurately weigh a known mass of the enantiomerically pure sample and dissolve it in a precise volume of a suitable achiral solvent (e.g., chloroform, ethanol) to create a solution of known concentration (c), typically in g/mL.[24]

-

Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are in the light path.[24] Place the cell in the instrument and record the observed optical rotation (α) in degrees.

-

Calculation of Specific Rotation: The specific rotation [α] is a standardized physical constant for a compound under specific conditions (temperature and wavelength). It is calculated using Biot's Law:[25]

[α] = α / (l × c)

Where:

-

α = observed rotation (degrees)

-

l = cell path length (decimeters, dm)

-

c = concentration (g/mL)

-

The resulting specific rotation value (e.g., +15.2° or -15.2°) is a key identifier for a specific enantiomer.

Conclusion

This compound provides a clear and instructive case for the fundamental principles of stereochemistry. Its structure contains a single, unambiguous chirality center (C2), giving rise to a pair of enantiomers: (2R)- and (2S)-1-chloro-2,3-dimethylbutane. The assignment of these configurations is governed by the robust Cahn-Ingold-Prelog priority system. For professionals in drug development and chemical research, the ability to resolve these isomers using techniques like chiral GC and characterize them by their unique optical activity via polarimetry is not merely an academic exercise. It is a critical capability, as the stereochemical identity of a molecule is inextricably linked to its function and interaction within biological systems.

References

- IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. Online version 5.0.0. [Link]

- ChemTalk. Enantiomers vs. Diastereomers.[Link]

- Study.com.

- BYJU'S. Difference Between Enantiomers And Diastereomers.[Link]

- OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities.[Link]

- Wikipedia. Cahn–Ingold–Prelog priority rules.[Link]

- IUPAC. Blue Book P-9.[Link]

- Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.[Link]

- Unacademy.

- Master Organic Chemistry. Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.[Link]

- Organic Chemistry Tutor. Enantiomers and Diastereomers.[Link]

- Chad's Prep.

- IUPAC. Compendium of Chemical Terminology, 5th ed. (enantiomer)[Link]

- IUPAC Gold Book. chirality centre.[Link]

- IUPAC Compendium of Chemical Terminology. chirality centre.[Link]

- IUPAC Compendium of Chemical Terminology. enantiomer.[Link]

- Reddit. What's the PROPER definition of a chiral centre?[Link]

- IUPAC Gold Book. enantiomer.[Link]

- Wikipedia. Enantiomer.[Link]

- College of St. Benedict & St. John's University. SC7. The Polarimetry Experiment.[Link]

- BYJU'S. Enantiomers and Diastereomers.[Link]

- University of Wisconsin–Madison. Polarimetry Experiments.[Link]

- JoVE.

- Stenutz. This compound.[Link]

- PubChem. (2S)-1-chloro-2,3-dimethylbutane.[Link]

- Filo. Which compound is chiral?[Link]

- Brainly. Determine whether 1-chloro-2-methylbutane contains a chiral center.[Link]

- Chegg.com. Solved Is 1-chloro-2-methylbutane chiral?[Link]

- PubMed.

- NIST WebBook. 1-chloro-2(RS)-3-dimethylbutane.[Link]

- Chegg.com. Solved Is 1-chloro-2-methylbutane chiral?[Link]

- Restek. A Guide to the Analysis of Chiral Compounds by GC.[Link]

- AZoM.

- LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.[Link]

- PubChem. This compound.[Link]

- Semantic Scholar.

- Chemistry LibreTexts. 5.6: Compounds with More Than One Chirality Centers.[Link]

- Brainly. How many stereoisomers are possible for 2,3-dimethylbutane?[Link]

Sources

- 1. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. gcms.cz [gcms.cz]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. byjus.com [byjus.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound [stenutz.eu]

- 12. This compound | C6H13Cl | CID 521910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 14. Rules for Assigning R and S Configuration Based on the Cahn-Ingold-Prelog System [unacademy.com]

- 15. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Absolute Configurations Assigning R and S - Chad's Prep® [chadsprep.com]

- 18. (2S)-1-chloro-2,3-dimethylbutane | C6H13Cl | CID 12885793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. azom.com [azom.com]

- 22. vernier.com [vernier.com]

- 23. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 24. cdn.pasco.com [cdn.pasco.com]

- 25. Stereochemistry [employees.csbsju.edu]

The Formation of 1-Chloro-2,3-dimethylbutane: A Mechanistic and Synthetic Guide

This technical guide provides an in-depth exploration of the chemical principles and practical methodologies for the synthesis of 1-Chloro-2,3-dimethylbutane. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the core reaction mechanisms, addresses challenges of selectivity, and presents validated protocols. We will dissect two primary synthetic pathways: the free-radical chlorination of 2,3-dimethylbutane and an alternative, regioselective route commencing from 2,3-dimethyl-1-butene. Furthermore, we will examine the critical role of carbocation rearrangements in related reactions, highlighting the importance of mechanistic understanding in achieving synthetic control.

Free-Radical Chlorination of 2,3-dimethylbutane: A Study in Selectivity

The direct chlorination of 2,3-dimethylbutane via a free-radical chain reaction is a fundamental method for the preparation of its chlorinated derivatives. This pathway, however, characteristically yields a mixture of isomeric products, primarily this compound and 2-Chloro-2,3-dimethylbutane. Understanding the underlying mechanism is paramount to predicting and potentially manipulating the product distribution.

The Free-Radical Chain Mechanism

The reaction proceeds through a classic free-radical chain mechanism, which is broadly categorized into three distinct stages: initiation, propagation, and termination.[1][2][3]

-

Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂), typically induced by ultraviolet (UV) light or heat. This step generates two highly reactive chlorine radicals (Cl•).[1][3]

-

Propagation: This stage consists of a two-step cycle. A chlorine radical abstracts a hydrogen atom from the 2,3-dimethylbutane substrate to form hydrogen chloride (HCl) and an alkyl radical. Subsequently, this alkyl radical reacts with another molecule of Cl₂ to yield the chlorinated product and a new chlorine radical, which continues the chain.

-

Termination: The chain reaction ceases when two radicals combine. This can occur in several ways, including the combination of two chlorine radicals, a chlorine radical and an alkyl radical, or two alkyl radicals.

Regioselectivity and Product Distribution

The structure of 2,3-dimethylbutane presents two types of hydrogen atoms available for abstraction: primary (1°) hydrogens on the four methyl groups and tertiary (3°) hydrogens at the 2 and 3 positions. The abstraction of a primary hydrogen leads to a primary alkyl radical and ultimately to the formation of this compound. Conversely, abstraction of a tertiary hydrogen results in a more stable tertiary alkyl radical, yielding 2-Chloro-2,3-dimethylbutane.